molecular formula C26H36N2O3S2 B13992733 N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine CAS No. 31687-95-3

N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine

Cat. No.: B13992733
CAS No.: 31687-95-3
M. Wt: 488.7 g/mol
InChI Key: YFCLEUNUPGAVBB-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine is a complex organic compound with the molecular formula C20H23NS It is known for its unique structure, which includes a cyclopropyl group attached to a thioxanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine typically involves multiple steps. One common method starts with the preparation of the thioxanthene core, followed by the introduction of the cyclopropyl group. The final step involves the dimethylation of the amine group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylmethanamine: A simpler amine with different chemical properties.

    Thioxanthene derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine is unique due to its combination of a cyclopropyl group and a thioxanthene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

31687-95-3

Molecular Formula

C26H36N2O3S2

Molecular Weight

488.7 g/mol

IUPAC Name

cyclohexylsulfamic acid;N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine

InChI

InChI=1S/C20H23NS.C6H13NO3S/c1-20(17-12-14(17)13-21(2)3)15-8-4-6-10-18(15)22-19-11-7-5-9-16(19)20;8-11(9,10)7-6-4-2-1-3-5-6/h4-11,14,17H,12-13H2,1-3H3;6-7H,1-5H2,(H,8,9,10)

InChI Key

YFCLEUNUPGAVBB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2SC3=CC=CC=C31)C4CC4CN(C)C.C1CCC(CC1)NS(=O)(=O)O

Origin of Product

United States

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